molecular formula C8H15NO B1197717 Laburnine CAS No. 3348-73-0

Laburnine

Cat. No. B1197717
CAS RN: 3348-73-0
M. Wt: 141.21 g/mol
InChI Key: LOFDEIYZIAVXHE-HTQZYQBOSA-N
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Description

Synthesis Analysis

Laburnine synthesis involves biomimetic approaches and formal syntheses, utilizing various methodologies to achieve the complex molecular structure. A notable method includes a direct Mannich type diastereoselective biomimetic cyclization using acetal as a pro-nucleophile, leading to the hydroxymethyl substituted bicyclic framework, facilitating the formal synthesis of laburnine alongside other bicyclic alkaloids such as epilupinine and isoretronecanol (Koley et al., 2014). Additionally, functionalized pyroglutamates have been employed in the asymmetric Michael addition reaction, leading to formal syntheses of laburnine (Liang et al., 2019).

Molecular Structure Analysis

The molecular structure of laburnine is characterized by a bicyclic framework that is crucial for its biological activity. The synthesis routes often involve strategic cyclization reactions that construct the core bicyclic structure, underlining the importance of molecular architecture in the synthesis of complex alkaloids like laburnine. The stereochemistry and functional group placement are critical for the biological activity of laburnine, making the molecular structure analysis an essential aspect of its study.

Chemical Reactions and Properties

Laburnine undergoes various chemical reactions that are pivotal in its synthesis and modification. These reactions include diastereoselective cyclizations, Michael addition, and enantioselective syntheses, which are crucial for constructing the laburnine framework with the desired stereochemistry (Brambilla et al., 2014). The chemical properties of laburnine, such as its reactivity and interaction with other molecules, are influenced by its unique molecular structure.

Physical Properties Analysis

The physical properties of laburnine, including its solubility, melting point, and optical activity, are influenced by its molecular structure. The thermodynamic properties of laburnine in various solutions have been studied, revealing insights into its dissolution behaviors and interactions with solvents (Li et al., 2012). These properties are essential for understanding the stability and formulation of laburnine for potential applications.

Scientific Research Applications

  • Synthesis and Biological Activity : Laburnine, along with compounds like isoretronecanol, has been a subject of interest for bioorganic and synthetic communities. Researchers have explored asymmetric and enantiospecific syntheses of laburnine, underscoring its importance in medicinal chemistry (Brambilla, Davies, Fletcher, & Thomson, 2014).

  • Thermodynamic Properties : The dissolution behaviors of laburnine in glucose and saline solutions have been studied, providing insights into its solubility and thermodynamic properties, which are essential for its clinical applications (Li, Pu, & Zhao, 2012).

  • Cytisine and Smoking Cessation : Cytisine, found in high concentrations in laburnum (which contains laburnine), has been used as a smoking cessation aid. Its cost-effectiveness and potential as an alternative to manufactured nicotinic partial agonists like varenicline have been a focus of research (Aveyard & West, 2013).

  • Alkaloid Analysis in Plants : The study of quinolizidine alkaloids, including laburnine, in various plants has been conducted to understand their cytotoxic activities against cancer cell lines. This research is vital for exploring potential anticancer properties of laburnine and related compounds (Petruczynik et al., 2020).

  • Cytisine Salts from Laburnum anagyroides : Isolating and analyzing cytisine salts from laburnum anagyroides, which contains laburnine, helps in understanding its molecular structure and potential for pharmacological applications (Niedźwiecka, Przybył, & Kubicki, 2012).

  • Total Synthesis of Bicyclic Alkaloids : Research into the total synthesis of various bicyclic alkaloids, including laburnine, provides insights into biomimetic approaches for synthesizing complex organic compounds, opening avenues for pharmaceutical applications (Koley, Srinivas, Krishna, & Gupta, 2014).

properties

IUPAC Name

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFDEIYZIAVXHE-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187124
Record name 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)-

CAS RN

3348-73-0
Record name (+)-Trachelanthamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3348-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Laburnine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LABURNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ1D9E8IRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Lithiumaluminumhydride (0.3 g) was added to a solution of hexahydropyrrolizine-1-carboxylic acid ethyl ester (0.97 g) in THF (3 ml). After 12 hours, the reaction mixture was diluted with diethyl ether and hydrolyzed by cautious addition of water (0.7 ml). The resulting precipitate was filtered off and the filtrate was concentrated. The product with the molecular weight of 141.21 (C8H15NO); MS (ESI): 142 (M+H+) was obtained in this way.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
O David, J Blot, C Bellec… - The Journal of …, 1999 - ACS Publications
Various chiral pyrrolidine tetrasubstituted β-enamino esters were reduced catalytically or chemically with good to moderate diastereoselectivity owing to a chiral induction originated …
Number of citations: 135 pubs.acs.org
D Koley, K Srinivas, Y Krishna, A Gupta - RSC advances, 2014 - pubs.rsc.org
A direct Mannich type diastereoselective biomimetic cyclization using acetal as a pro-nucleophile leading to the hydroxymethyl substituted bicyclic framework of various bicyclic …
Number of citations: 36 pubs.rsc.org
S Bertrand, N Hoffmann, JP Pete - Tetrahedron letters, 1999 - Elsevier
… 3 Although numerous strategies have already been described for the synthesis of pyrrolizidines alkaloids such as (-)-isoretronecanol 2 4 and (+)-laburnine 3 5, either the …
Number of citations: 55 www.sciencedirect.com
Y Arai, T Kontani, T Koizumi - Chemistry Letters, 1991 - journal.csj.jp
A new approach to a diastereoselective cationic cyclization by stereocontrol due to the bicyclo[2.2.1]heptene moiety in a chiral γ-hydroxy lactam is described. The diastereoselective …
Number of citations: 26 www.journal.csj.jp
DJ Robins, S Sakdarat - Journal of the Chemical Society, Chemical …, 1979 - pubs.rsc.org
… Synthesis of the 8P-Pyrrolizidine Bases (+)-Isoretronecanol, (+) -Laburnine, and (+)-Supinidine … OVER 30 pyrrolizidine alkaloids have been characterised as ester derivatives of the six …
Number of citations: 19 pubs.rsc.org
YF Liang, CC Chung, MW Huang, BJ Uang - The Journal of Antibiotics, 2019 - nature.com
The synthesis of functionalized pyroglutamates 15 and 16 could be achieved by the application of recently developed diastereodivergent asymmetric Michael addition reaction of …
Number of citations: 4 www.nature.com
ZX Li, XH Pu, WW Zhao - Journal of thermal analysis and …, 2012 - akjournals.com
Laburnine's dissolution behaviors in glucose and saline solution were studied by a micro-calorimetry method. The measured integral and differential heats of solution were utilized to …
Number of citations: 2 akjournals.com
Y Arai, T Kontani, T Koizumi - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
The Diels–Alder adduct 5 derived from the N-butynylmaleimide 6 and cyclopentadiene has been transformed into the tetracyclic lactams 12 and 19via a common precursor 9. The …
Number of citations: 5 pubs.rsc.org
NK Hart, JA Lamberton - Australian Journal of Chemistry, 1966 - CSIRO Publishing
… is the trans-β-methylthioacrylate ester of laburnine((+)-trachelanthamidine). In both species it occurs together with the tiglate and benzoate of laburnine, but only the tiglate and benzoate …
Number of citations: 26 www.publish.csiro.au
NK Hart, SR Johns, JA Lamberton - Australian Journal of …, 1968 - CSIRO Publishing
… had the same retention time as laburnine tiglate.1 Hydrolysis of … time on a gas chromatographic column as laburnine and (-)-… for laburnine, but, as the mass spectra of laburnine and ( - ) -…
Number of citations: 39 www.publish.csiro.au

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